molecular formula C11H16ClN3O4S B6633897 1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine

Cat. No. B6633897
M. Wt: 321.78 g/mol
InChI Key: VWULJXXKGPXVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as CFTRinh-172, which is an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

Mechanism of Action

CFTRinh-172 works by binding to a specific site on the CFTR channel, which prevents the channel from opening and allowing chloride ions to pass through. This inhibition of the CFTR channel can be beneficial in CF patients, as it can reduce the buildup of thick mucus in the lungs and other organs.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to improve the function of CFTR channels in CF patients, which can lead to improved lung function and reduced symptoms of the disease. Additionally, CFTRinh-172 has been studied for its potential effects on other diseases, such as polycystic kidney disease and secretory diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of CFTRinh-172 is its specificity for the CFTR channel, which allows for targeted inhibition of the channel without affecting other ion channels in the body. However, one limitation of CFTRinh-172 is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on CFTRinh-172 could focus on optimizing its therapeutic potential for CF and other diseases, as well as exploring its potential use in combination with other drugs. Additionally, further studies could investigate the safety and toxicity of CFTRinh-172 at different concentrations and in different animal models.

Synthesis Methods

The synthesis of CFTRinh-172 involves the reaction of 2-chlorofuran-3-carboxylic acid with thionyl chloride, followed by the addition of piperidine and sulfamoyl chloride. The resulting product is purified through column chromatography to obtain the final product.

Scientific Research Applications

CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to improve the function of CFTR channels in CF patients, which can alleviate some of the symptoms associated with the disease.

properties

IUPAC Name

1-(2-chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S/c12-10-9(3-5-19-10)11(16)15-4-1-2-8(7-15)6-14-20(13,17)18/h3,5,8,14H,1-2,4,6-7H2,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWULJXXKGPXVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(OC=C2)Cl)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine

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